2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089258-37-5
VCID: VC4356561
InChI: InChI=1S/C12H14F3N.ClH/c1-12(3-2-4-16-12)7-8-5-9(13)11(15)10(14)6-8;/h5-6,16H,2-4,7H2,1H3;1H
SMILES: CC1(CCCN1)CC2=CC(=C(C(=C2)F)F)F.Cl
Molecular Formula: C12H15ClF3N
Molecular Weight: 265.7

2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride

CAS No.: 2089258-37-5

Cat. No.: VC4356561

Molecular Formula: C12H15ClF3N

Molecular Weight: 265.7

* For research use only. Not for human or veterinary use.

2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride - 2089258-37-5

Specification

CAS No. 2089258-37-5
Molecular Formula C12H15ClF3N
Molecular Weight 265.7
IUPAC Name 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H14F3N.ClH/c1-12(3-2-4-16-12)7-8-5-9(13)11(15)10(14)6-8;/h5-6,16H,2-4,7H2,1H3;1H
Standard InChI Key VVLDDEGNJUOAIX-UHFFFAOYSA-N
SMILES CC1(CCCN1)CC2=CC(=C(C(=C2)F)F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 2-position with both a methyl group and a 3,4,5-trifluorobenzyl moiety. The hydrochloride salt form improves solubility in polar solvents, a critical feature for pharmacological applications . The IUPAC name is 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine hydrochloride, reflecting its substitution pattern .

Key structural features include:

  • Pyrrolidine core: Enhances conformational rigidity compared to linear amines, influencing receptor binding .

  • Trifluorobenzyl group: Introduces electron-withdrawing fluorine atoms, increasing metabolic stability and lipophilicity (ClogP ≈ 2.64–3.08) .

  • Methyl group: Steric effects may modulate interactions with biological targets .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight265.71 g/mol
Density1.181 ± 0.06 g/cm³ (predicted)
Boiling Point253.0 ± 35.0 °C (predicted)
pKa10.56 ± 0.10 (predicted)
SolubilityLimited data; soluble in DMF, DMSO

The predicted density and boiling point align with trends observed in aromatic pyrrolidine derivatives . The pKa suggests moderate basicity, typical for secondary amines in pyrrolidine systems .

Synthesis and Preparation

General Synthetic Routes

While detailed protocols for this specific compound are scarce in public literature, analogous pyrrolidine derivatives are synthesized via:

  • Alkylation of pyrrolidine: Reaction of 2-methylpyrrolidine with 3,4,5-trifluorobenzyl chloride/bromide in the presence of a base like K₂CO₃ .

  • Reductive amination: Condensation of 3,4,5-trifluorobenzaldehyde with 2-methylpyrrolidine followed by reduction using NaBH₃CN .

  • Salt formation: Treatment of the free base with HCl gas or aqueous HCl in ether to yield the hydrochloride salt .

A patent describing similar compounds (e.g., spiro[piperidine-4,1'-pyrido[3,4-b]indoles]) highlights the use of Pictet-Spengler reactions and N-alkylation steps, which may be adaptable for this molecule .

Optimization Challenges

  • Regioselectivity: Ensuring mono-alkylation at the 2-position of pyrrolidine requires careful control of stoichiometry .

  • Purification: The hydrochloride salt’s hygroscopicity complicates isolation, necessitating anhydrous conditions .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear protective gloves/clothing
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in well-ventilated areas

Applications and Comparative Analysis

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Cystic fibrosis therapeutics: Trifluorobenzyl-pyrrolidine motifs are found in CFTR modulators like VX-770 .

  • Antiviral agents: Analogous structures inhibit SARS-CoV-2 3CL protease at nanomolar concentrations .

  • Kinase inhibitors: Fluorinated pyrrolidines enhance binding to ATP pockets in cancer targets .

Comparative Data

CompoundStructure FeaturesUnique Properties
3-(2,4,5-Trifluorophenyl)pyrrolidine HClLacks benzyl groupLower lipophilicity (ClogP ≈ 2.1)
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidineFree base formReduced solubility in water
S-892216 (SARS-CoV-2 inhibitor)Contains pyrimidine-dione coreIC₅₀ = 0.76 nM for 3CL protease

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